molecular formula C15H13NO3 B1601502 2-(3-Benzamidophenyl)acetic acid CAS No. 64198-92-1

2-(3-Benzamidophenyl)acetic acid

Cat. No.: B1601502
CAS No.: 64198-92-1
M. Wt: 255.27 g/mol
InChI Key: NHHLTORYOVGHJT-UHFFFAOYSA-N
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Description

2-(3-Benzamidophenyl)acetic acid is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a benzamide group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzamidophenyl)acetic acid typically involves the reaction of 3-aminobenzoic acid with benzoyl chloride to form the benzamide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with chloroacetic acid to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzamidophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Benzamidophenyl)acetic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzamidophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenylacetic acid moiety can interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzamidophenyl)acetic acid: Similar structure but with the benzamide group attached to the para position of the phenyl ring.

    2-(3-Benzoylaminophenyl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid.

    3-Benzamidobenzoic acid: Lacks the acetic acid moiety, having a benzoic acid structure instead.

Uniqueness

2-(3-Benzamidophenyl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both benzamide and phenylacetic acid groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-benzamidophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(18)10-11-5-4-8-13(9-11)16-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHLTORYOVGHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516738
Record name (3-Benzamidophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64198-92-1
Record name (3-Benzamidophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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